MK-2461 is a potent, small-molecule kinase inhibitor. [, , ] It is classified as an ATP-competitive, multitargeted kinase inhibitor with a preferential binding affinity for the activated form of the c-Met receptor tyrosine kinase. [, ] In scientific research, MK-2461 serves as a valuable tool for investigating the role of c-Met and other kinases, such as fibroblast growth factor receptor (FGFR), in various cellular processes and disease models. [, ]
The molecular structure of MK-2461 and its binding interactions with the activated c-Met kinase domain are elucidated in the paper "Structural Basis for Selective Small Molecule Kinase Inhibition of Activated c-Met." [] This study utilized X-ray crystallography to determine the crystal structures of the unbound, phosphorylated c-Met kinase domain and the complex formed between the phosphorylated kinase domain and an MK-2461 analog (compound 1). [] These structures revealed that MK-2461 binds preferentially to the activated state of c-Met, inducing a conformational change in the G loop and ordering of the activation loop. []
Further structural insights are provided in the abstract "Structure of dually phosphorylated c-MET receptor kinase in complex with an MK-2461 analog." [] This study likely provides additional details on the specific interactions between MK-2461 and the phosphorylated residues of c-Met, but the full text would be needed for a complete analysis.
MK-2461 functions as an ATP-competitive inhibitor of c-Met and other receptor tyrosine kinases. [, ] It demonstrates a higher binding affinity for the activated (phosphorylated) form of c-Met compared to its inactive state. [, ] This selectivity arises from the induced fit conformational changes in the kinase domain upon phosphorylation, specifically in the G loop and activation loop, creating a binding pocket that MK-2461 can occupy with higher affinity. [] By binding to the ATP-binding site of c-Met, MK-2461 prevents ATP binding and subsequent phosphorylation of downstream signaling molecules, effectively inhibiting c-Met-mediated signal transduction pathways. []
Investigating c-Met signaling: MK-2461 has been used to elucidate the role of c-Met signaling in various cellular processes, including mitogenesis, migration, cell scatter, and tubulogenesis. [] By inhibiting c-Met activity, researchers can study the downstream effects on these processes and gain a better understanding of c-Met's role in both normal physiology and disease states. [, ]
Evaluating c-Met as a therapeutic target: The efficacy of MK-2461 in inhibiting tumor growth in preclinical models has provided support for further development of c-Met inhibitors as cancer therapeutics. [] Studies utilizing MK-2461 have demonstrated its potential in treating c-Met-dependent cancers, such as gastric cancer. []
Developing pharmacodynamic markers: Research has explored the use of MK-2461 in developing pharmacodynamic markers for c-Met activity. [] A study described the development of a novel c-Met pharmacodynamic assay using human hair follicles, leveraging MK-2461's inhibitory effect on c-Met activation induced by hepatocyte growth factor (HGF). [] This research highlights the potential for using surrogate tissues, like hair follicles, to assess the efficacy of c-Met inhibitors. []
Identifying off-target interactions: MK-2461 has been identified as a potential inhibitor of ferrochelatase (FECH), an enzyme involved in heme biosynthesis. [] This finding highlights the importance of comprehensive off-target profiling during drug development and the potential for unexpected side effects. []
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8